5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
Description
5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic indolinone derivative featuring a bromine substituent at position 5, a 2-chlorophenoxyethyl group at position 1, and a 3-hydroxy-3-(2-oxopropyl) moiety at position 2. This compound’s structure integrates halogenated aromatic and oxygenated alkyl chains, which may enhance biological activity through halogen bonding, lipophilicity, and hydrogen bonding interactions.
Properties
IUPAC Name |
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO4/c1-12(23)11-19(25)14-10-13(20)6-7-16(14)22(18(19)24)8-9-26-17-5-3-2-4-15(17)21/h2-7,10,25H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUXROHLYOUHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic compound that exhibits a range of biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, drawing on diverse research sources.
- Molecular Formula : C17H13BrClNO2
- Molecular Weight : 378.65 g/mol
- CAS Number : 433320-27-5
Biological Activity Overview
The compound has been studied for its various biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Antioxidant Activity : Demonstrates the ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Modulation of Signal Transduction Pathways : It can alter pathways related to inflammation and cell proliferation.
- Interaction with Receptors : Potential interaction with various cellular receptors has been suggested, affecting cellular responses.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) highlighted the antimicrobial efficacy of similar indole derivatives, suggesting that structural modifications can enhance activity against Gram-positive and Gram-negative bacteria. This indicates that this compound may also possess similar properties due to its indole structure.
Antioxidant Properties
Research has shown that compounds with brominated indole structures can exhibit strong antioxidant activity. For instance, a comparative study demonstrated that derivatives with hydroxyl groups significantly enhance free radical scavenging capabilities, which could be applicable to our compound of interest.
Anti-inflammatory Effects
In vitro studies have demonstrated that indole derivatives can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound might also exert anti-inflammatory effects through similar mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Umesha et al., 2009 |
| Antioxidant | Scavenging free radicals | Comparative Studies |
| Anti-inflammatory | Downregulation of cytokines | In vitro studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Hydroxy-3-(2-oxopropyl)indolin-2-one (Enterocloster-derived metabolite)
- Structure: Lacks bromine and 2-chlorophenoxyethyl groups.
- Activity: Exhibits NO inhibition with IC₅₀ = 34 μM in murine macrophages .
- Stereochemistry : S-configuration inferred via optical rotation .
(R)-3-Hydroxy-3-(2-oxopropyl)indolin-2-one (8a)
- Structure : Same core as ’s compound but with R-configuration .
- Synthesis : Prepared via asymmetric methods; chiral HPLC confirmed enantiopurity (tR = 15.34 min for major enantiomer) .
- Key Difference: Stereochemical inversion (R vs. S) may alter biological activity, though direct comparisons are unavailable. The target compound’s 2-chlorophenoxyethyl group likely enhances aromatic π-π stacking interactions absent here.
5-Bromo-3-(triazolyl)ethyl-indole (9c)
- Structure : Bromine at position 5 but replaces hydroxy-oxopropyl with a triazole-ethyl group .
- Synthesis : Synthesized via CuI-catalyzed click chemistry (50% yield) .
- This may affect target selectivity or metabolic stability.
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Structure: Substitutes 2-chlorophenoxyethyl with a phenylethyl group .
- Key Difference: Phenyl vs. chlorophenoxy alters electronic properties (electron-withdrawing Cl vs. neutral phenyl), impacting binding to hydrophobic pockets or enzymatic active sites.
5-Bromo-1,3-dimethyl-3-(2-oxo-2-phenylethyl)indolin-2-one (3r)
- Structure: Methyl groups at positions 1 and 3 instead of hydroxy and 2-chlorophenoxyethyl .
5-Bromo-1-ethyl-3-hydroxy-3-(4-isopropylphenyl-oxoethyl)indolin-2-one
- Structure: Features a 4-isopropylphenyl group instead of 2-chlorophenoxyethyl .
- Key Difference : Isopropylphenyl increases steric hindrance, possibly reducing off-target interactions but limiting solubility.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Key Trends:
- Halogenation : Bromine at position 5 (target compound, 9c, 3r) may enhance binding via halogen bonds, critical in kinase or enzyme inhibition.
- Aromatic Substituents: 2-Chlorophenoxyethyl (target) vs. phenyl/isopropylphenyl (others) influences lipophilicity (ClogP) and target engagement.
- Stereochemistry : (S) and 2 (R) highlight configuration-dependent activity, suggesting the target’s hydroxy group stereochemistry requires optimization.
Q & A
Basic: What are the recommended methods for synthesizing 5-Bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, and how can reaction yields be optimized?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems. Key steps include dissolving intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with alkynes (e.g., 1-Ethynyl-3,5-dimethoxybenzene) and CuI catalyst, followed by 12-hour stirring . Post-reaction, extraction with ethyl acetate, solvent removal, and purification via flash chromatography (70:30 EtOAc/hexane) yield the product. To optimize yields:
- Monitor reaction progress via TLC (Rf = 0.30 in EtOAc/hexane) .
- Ensure complete removal of DMF by heating to 90°C under vacuum .
- Use excess alkyne (1.2–1.5 eq.) to drive the reaction to completion.
Advanced: How can discrepancies in NMR data for this compound be resolved when using different deuterated solvents?
Answer:
NMR chemical shifts (e.g., , , ) are solvent-dependent. For example, signals in CDCl3 may split or shift in DMSO-d6 due to hydrogen bonding. To resolve ambiguities:
- Compare experimental data with computed NMR spectra (e.g., using Gaussian or ADF software) .
- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping peaks .
- Cross-reference with crystallographic data (e.g., X-ray diffraction) to validate stereoelectronic effects .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR : Assign aromatic protons (δ 7.14–7.23 ppm) and carbonyl carbons (δ 170–180 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 427.0757 [M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry using single-crystal data (e.g., CCDC deposition codes) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use MOE or AutoDock to simulate binding to enzymes (e.g., COX-2) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Corrogate substituent effects (e.g., bromine/chlorine) on bioactivity using Hammett constants .
Basic: What experimental design principles apply when assessing the compound’s antioxidant activity?
Answer:
- DPPH/ABTS assays : Measure radical scavenging at 517/734 nm, using Trolox as a standard .
- Cell-based models : Use H9c2 cardiomyocytes under oxidative stress (e.g., H2O2-induced ischemia) .
- Dose-response curves : Calculate IC50 values with nonlinear regression (GraphPad Prism) .
Advanced: How can environmental degradation pathways of this compound be studied under simulated conditions?
Answer:
- Photolysis studies : Expose to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor via LC-MS .
- Hydrolysis kinetics : Assess stability in PBS at 37°C, quantifying degradation products with HPLC-DAD .
- QSAR-ECOSAR : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane → EtOAc) .
- Recrystallization : Dissolve in hot EtOH/H2O (1:1) and cool to 4°C for crystal formation .
- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) mobile phase .
Advanced: How can regioselectivity challenges during functionalization of the indole core be addressed?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., SEM) to steer electrophilic substitution .
- Computational DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Low-temperature reactions : Use −78°C conditions to kinetically control bromination/chlorination .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., DMF) .
- Waste disposal : Neutralize acidic/basic residues before discarding .
Advanced: How can data from conflicting biological assays (e.g., IC50 variability) be reconciled?
Answer:
- Meta-analysis : Pool results from multiple assays (e.g., fluorescence, radiometric) using random-effects models .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .
- Batch-effect correction : Normalize data against internal controls (e.g., housekeeping genes) .
Basic: What spectroscopic methods are suitable for detecting isomerization during synthesis?
Answer:
- Chiral HPLC : Use Chiralpak columns to separate enantiomers .
- NOESY NMR : Identify spatial proximity of protons to confirm cis/trans configurations .
- CD spectroscopy : Measure Cotton effects for chiral centers .
Advanced: How can the compound’s thermal stability be evaluated for long-term storage?
Answer:
- TGA/DSC : Analyze decomposition temperatures (Td) and melting points .
- Accelerated aging : Store at 40°C/75% RH for 6 months, monitoring purity via HPLC .
- Karl Fischer titration : Quantify hygroscopicity to design anhydrous storage conditions .
Basic: What steps ensure reproducibility in multi-step syntheses of this compound?
Answer:
- Strict stoichiometry : Calibrate balances and use anhydrous solvents .
- Reaction monitoring : Track intermediates via LC-MS or in-situ IR .
- Batch documentation : Record lot numbers of reagents/catalysts (e.g., CuI purity ≥99%) .
Advanced: How can cocrystallization techniques improve the compound’s solubility?
Answer:
- Coformers : Screen with GRAS agents (e.g., succinic acid) using solvent-drop grinding .
- Phase diagrams : Construct ternary diagrams (API-coformer-solvent) via slurry experiments .
- PXRD : Confirm cocrystal formation by comparing diffraction patterns with theoretical .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies?
Answer:
- Dosing route : Oral vs. intravenous administration to assess bioavailability .
- Sampling intervals : Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose .
- Metabolite profiling : Use HRMS/MS to identify phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
